2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol
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Overview
Description
2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H17NOS and a molecular weight of 199.32 g/mol It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and an amino alcohol functional group
Preparation Methods
The synthesis of 2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the amino and hydroxyl groupsThe final step involves the reduction of the intermediate to yield the desired amino alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol functional group allows it to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol can be compared with similar compounds, such as:
2-methylthiophen-3-ol: This compound has a similar thiophene ring but lacks the amino alcohol functional group, making it less versatile in terms of chemical reactivity.
3-methylthiophene: This is a simpler compound with only the thiophene ring and a methyl group, lacking the additional functional groups present in this compound.
Properties
CAS No. |
774193-68-9 |
---|---|
Molecular Formula |
C10H17NOS |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
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